molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5

3-Azabicyclo[3.3.1]nonan-7-ol

Cat. No. B050863
CAS RN: 71209-53-5
M. Wt: 141.21 g/mol
InChI Key: DKEPUCOVORWHMN-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-7-ol is a compound with the molecular weight of 177.67 .


Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .


Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Chemical Reactions Analysis

The reactions of 3-azabicyclo[3.3.1]nonan-7-ol with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .

Scientific Research Applications

Conformational Studies

Conformational analysis of 3-azabicyclo[3.3.1]nonan derivatives, including 3-azabicyclo[3.3.1]nonan-7-ol, reveals their structural preferences and stereochemistry. These studies, conducted through molecular mechanics calculations and NMR spectroscopy, indicate that the bicyclic system generally adopts a chair-chair conformation with the nitrogen substituent in an equatorial position due to steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Another study confirmed that various 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives exhibit a twin-chair conformation, regardless of substituent size, by employing comprehensive NMR analyses (Park, Jeong, & Parthiban, 2011).

Synthetic Applications and Structural Analysis

A synthetic and structural examination of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol demonstrated their conformational characteristics and potential pharmacological applications. These compounds show a preference for a flattened chair-chair conformation, influenced by the positioning of substituents and the geometry of the molecular framework (Iriepa et al., 1995).

Antimicrobial Activity

Novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and evaluated for their antimicrobial properties. This includes the assessment of their structure-activity relationship, providing valuable insights into the development of potential antimicrobial agents (Ramachandran et al., 2011).

Antioxidant Properties

The design and synthesis of 7-alkylated 3-azabicyclo[3.3.1]nonan-9-ones were aimed at exploring their antioxidant capabilities. This approach utilized a modified Mannich condensation process to create compounds that were then evaluated for their antioxidant effectiveness. Some of these synthesized compounds showed promising results comparable to known antioxidants, such as l-ascorbic acid and α-tocopherol (Park et al., 2012).

Aerobic Alcohol Oxidation Catalysts

A study identified hydroxylamine derivatives of 3-azabicyclo[3.3.1]nonan-9-ol as efficient catalysts for the aerobic oxidation of secondary alcohols to ketones using molecular oxygen. This highlights the potential of these compounds in sustainable chemistry applications (Toda et al., 2023).

Safety And Hazards

The safety information for 3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statement is P261 .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound.

properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPUCOVORWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.3.1]nonan-7-ol

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